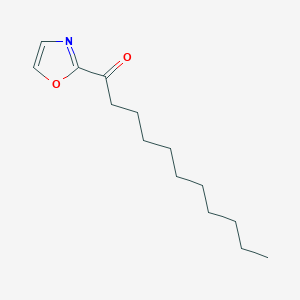

2-Undecanoyloxazole

Description

BenchChem offers high-quality 2-Undecanoyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Undecanoyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-oxazol-2-yl)undecan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-2-3-4-5-6-7-8-9-10-13(16)14-15-11-12-17-14/h11-12H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRINHMDCFEPIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)C1=NC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642040 |

Source

|

| Record name | 1-(1,3-Oxazol-2-yl)undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-45-7 |

Source

|

| Record name | 1-(2-Oxazolyl)-1-undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 2-Alkyloxazoles

This guide provides an in-depth exploration of the diverse biological activities of 2-alkyloxazoles, a class of heterocyclic compounds demonstrating significant therapeutic potential. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on their mechanisms of action, structure-activity relationships (SAR), and the critical experimental workflows required for their evaluation. We will delve into the causality behind experimental design, ensuring a robust and validated approach to investigating this promising chemical scaffold.

The 2-Alkyloxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.[1] This scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its favorable physicochemical properties and ability to engage in various non-covalent interactions with biological targets.[2] The substitution pattern on the oxazole ring plays a pivotal role in defining its biological profile.[1][3] Specifically, substitution at the C2 position with an alkyl group (a 2-alkyloxazole) has given rise to compounds with potent and selective activities, ranging from antiviral to anti-inflammatory effects. This guide will focus on the unique biological landscape carved out by this particular substitution.

Core Biological Activities and Mechanisms of Action

The therapeutic potential of 2-alkyloxazoles is not monolithic; rather, it spans several distinct and highly relevant disease areas. The nature of the alkyl substituent is often a critical determinant of both potency and the specific biological target engaged.

Antiviral Activity: Potent Inhibition of HCV Replication

A significant breakthrough in the field was the discovery of 2-alkyloxazoles as potent inhibitors of Hepatitis C Virus (HCV) replication.[4]

Mechanism of Action: Targeting PI4KIIIβ

The primary mechanism for the anti-HCV activity of these compounds is the selective inhibition of phosphatidylinositol-4-kinase III beta (PI4KIIIβ).[4] This host cell lipid kinase is a critical factor for HCV, as the virus hijacks it to create a specialized membrane web in the cytoplasm—the site of viral replication. By inhibiting PI4KIIIβ, 2-alkyloxazoles disrupt the integrity of this replication complex, effectively halting the viral life cycle.[4] This host-targeting mechanism is advantageous as it presents a higher barrier to the development of viral resistance compared to direct-acting antivirals.

Below is a diagram illustrating the role of PI4KIIIβ in the HCV replication cycle and the inhibitory action of 2-alkyloxazoles.

Caption: Inhibition of HCV replication by 2-alkyloxazoles via PI4KIIIβ.

Structure-Activity Relationship (SAR) Insights: SAR studies have demonstrated that the nature of the 2-alkyl group is crucial for potent PI4KIIIβ inhibition. Variations in chain length, branching, and the introduction of cyclic moieties directly impact the inhibitory concentration. This highlights the importance of fine-tuning this substituent for optimal target engagement.

Anti-inflammatory Activity: Modulation of the Arachidonic Acid Cascade

Certain 2-alkyloxazole derivatives have emerged as effective anti-inflammatory agents by targeting key enzymes in the arachidonic acid (AA) pathway.[5]

Mechanism of Action: 5-Lipoxygenase (5-LOX) Inhibition

The primary anti-inflammatory mechanism involves the inhibition of 5-lipoxygenase (5-LOX), a critical enzyme responsible for the synthesis of leukotrienes.[5] Leukotrienes are potent lipid mediators that play a central role in initiating and sustaining inflammatory responses, particularly in conditions like asthma and arthritis. By blocking 5-LOX, 2-alkyloxazoles prevent the conversion of AA into leukotrienes, thereby dampening the inflammatory cascade.[5] Dual inhibition of both 5-LOX and cyclooxygenase (COX) enzymes is considered a promising strategy for developing next-generation anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[6][7]

The diagram below outlines the 5-LOX pathway and its inhibition.

Caption: 2-Alkyloxazoles as inhibitors of the 5-LOX inflammatory pathway.

Antibacterial Activity

The oxazole scaffold is a known constituent of molecules with antibacterial properties.[1] Studies on 2,4-disubstituted oxazoles have revealed that the presence of a 2-alkyl group can significantly influence antibacterial activity.[8] While the precise mechanisms are often multifaceted and depend on the full substitution pattern, they can include disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The efficacy varies across different bacterial strains, indicating that specific structural features are required to target Gram-positive versus Gram-negative bacteria.[8]

Quantitative Analysis of Biological Activity

The following table summarizes representative quantitative data for 2-alkyloxazole derivatives across different biological assays. This data is essential for comparing potency and guiding lead optimization efforts.

| Compound Class | Target | Assay Type | Representative IC₅₀ / MIC | Reference |

| 2-Alkyloxazoles | PI4KIIIβ | In Vitro Kinase Assay | Sub-micromolar | [4] |

| 2-Alkyloxazoles | HCV Replicon | Cell-Based Assay | Low micromolar | [4] |

| N-aryl-5-aryloxazol-2-amine | 5-Lipoxygenase | In Vitro Enzymatic Assay | Micromolar | [5] |

| 2,4-Disubstituted Oxazoles | S. aureus, E. coli | MIC Assay | Varies with substitution | [8] |

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of findings, protocols must be designed as self-validating systems. This involves including appropriate positive and negative controls, reference compounds, and counter-screens to confirm the mechanism of action.

General Workflow for Screening

The logical flow for evaluating a new series of 2-alkyloxazoles is critical. It should progress from broad, high-throughput screening to more specific, mechanism-based assays.

Caption: A validated workflow for identifying and optimizing bioactive 2-alkyloxazoles.

Protocol: In Vitro PI4KIIIβ Inhibition Assay

Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PI4KIIIβ. It is the foundational experiment to validate the proposed mechanism of action for anti-HCV activity. A positive result here strongly suggests the compound is an on-target inhibitor.

Methodology:

-

Reagents: Recombinant human PI4KIIIβ enzyme, PI substrate, ATP (with a γ-³²P or γ-³³P radiolabel, or use a luminescence-based ATP detection kit like Kinase-Glo®), kinase assay buffer, 2-alkyloxazole compounds, and a known PI4KIIIβ inhibitor (positive control).

-

Preparation: Serially dilute the 2-alkyloxazole compounds in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase assay buffer, the PI substrate, and the diluted compounds (or DMSO for the negative control).

-

Initiation: Add PI4KIIIβ enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Kinase Reaction: Start the reaction by adding the ATP solution. Incubate for 30-60 minutes at 30°C.

-

Termination & Detection:

-

Radiometric: Stop the reaction by adding a stop solution. Spot the reaction mixture onto a filter membrane, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence: Stop the reaction and add the Kinase-Glo® reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression.

Protocol: Cell-Based HCV Replicon Assay

Causality: This assay moves from the isolated enzyme to a functional cellular context. It confirms that the compound's enzymatic inhibition translates into an actual antiviral effect within a host cell. It also provides an initial assessment of cell permeability and cytotoxicity.

Methodology:

-

Cell Line: Use a human hepatoma cell line (e.g., Huh-7) that stably harbors an HCV replicon. These replicons often contain a reporter gene, such as Luciferase, for easy quantification.

-

Plating: Seed the replicon-containing cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 2-alkyloxazole compounds. Include a known HCV inhibitor as a positive control and DMSO as a negative control.

-

Incubation: Incubate the plates for 48-72 hours to allow the compound to act on viral replication.

-

Lysis & Reporter Assay: Lyse the cells and measure the Luciferase activity using a commercial kit and a luminometer. The light output is directly proportional to the level of HCV replication.

-

Cytotoxicity Counter-Screen: In a parallel plate with the same cells (or the parental Huh-7 line), perform a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS) to measure cell viability. This is crucial to ensure that the observed reduction in replication is not simply due to the compound killing the host cells.

-

Data Analysis: Calculate the EC₅₀ (effective concentration) for antiviral activity and the CC₅₀ (cytotoxic concentration). The ratio of CC₅₀ to EC₅₀ determines the selectivity index (SI), a key parameter for a promising antiviral candidate.

Conclusion and Future Directions

The 2-alkyloxazole scaffold represents a versatile and highly druggable chemical entity. Its demonstrated activities as an antiviral agent via PI4KIIIβ inhibition and as an anti-inflammatory agent through 5-LOX modulation underscore its therapeutic potential. The key to unlocking this potential lies in a deep understanding of its structure-activity relationships, particularly concerning the C2-alkyl substituent.

Future research should focus on:

-

Expanding the SAR: Systematically exploring a wider range of alkyl groups (e.g., incorporating fluorine, cyclopropyl rings, or other functional groups) to enhance potency and selectivity.

-

Elucidating Polypharmacology: Investigating whether optimized compounds can act as dual inhibitors (e.g., PI4KIIIβ and 5-LOX) for complex diseases.

-

In Vivo Evaluation: Progressing lead candidates from in vitro and cell-based assays into preclinical animal models to assess their pharmacokinetic properties, efficacy, and safety.

By employing the rigorous, mechanism-driven experimental approaches outlined in this guide, the scientific community can continue to develop 2-alkyloxazole-based compounds into next-generation therapeutics.

References

-

Keaney, E. P., et al. (2014). 2-Alkyloxazoles as potent and selective PI4KIIIβ inhibitors demonstrating inhibition of HCV replication. Bioorganic & Medicinal Chemistry Letters, 24(16), 3714-3718. [Link]

-

Pattan, S. R., et al. (2012). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Rasayan Journal of Chemistry, 5(1), 86-95. [Link]

-

Shweta, K., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Chinese Chemical Society, 66(3), 259-273. [Link]

-

Asati, V., & Srivastava, S. K. (2025). Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Organic Chemistry, 29. [Link]

-

International Journal of Molecular and Pharmaceutical Research. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

-

Kim, H. Y., et al. (2015). Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. Chemical & Pharmaceutical Bulletin, 63(6), 435-443. [Link]

-

Martel-Pelletier, J., et al. (2003). Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs. Annals of the Rheumatic Diseases, 62(6), 501-509. [Link]

-

Celikyurt, J., & Wacker, M. G. (2025). A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. Medicinal Research Reviews. [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijmpr.in [ijmpr.in]

- 3. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Alkyloxazoles as potent and selective PI4KIIIβ inhibitors demonstrating inhibition of HCV replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Targeting the Endocannabinoid System: The Therapeutic Potential of 2-Undecanoyloxazole

Executive Summary

This technical guide provides a comprehensive analysis of 2-Undecanoyloxazole , a synthetic

Chemical Architecture & Pharmacophore[1]

2-Undecanoyloxazole acts as a transition-state inhibitor. Its efficacy is derived from two distinct structural domains that exploit the catalytic machinery of serine hydrolases.

Structural Components[1][2][3][4][5]

-

The Electrophilic Warhead (

-Ketooxazole): The ketone carbonyl adjacent to the oxazole ring is highly electrophilic due to the electron-withdrawing nature of the heterocycle. This carbonyl serves as a "trap" for the active site serine nucleophile. -

The Lipophilic Tail (Undecanoyl Chain): The 11-carbon aliphatic chain mimics the arachidonoyl or oleoyl tails of endogenous substrates (Anandamide, Oleamide), ensuring high-affinity binding within the enzyme's hydrophobic channel.

Mechanism of Binding

Unlike irreversible carbamate inhibitors (e.g., URB597), 2-Undecanoyloxazole forms a reversible hemiketal adduct.[1]

-

Entry: The undecanoyl tail penetrates the substrate-binding channel (acyl-chain binding pocket).

-

Attack: The catalytic nucleophile, Serine 241 (in rat FAAH; Ser217 in human), attacks the electrophilic ketone carbon.[1]

-

Stabilization: The resulting tetrahedral hemiketal mimics the transition state of amide hydrolysis. The oxazole nitrogen accepts a hydrogen bond from the "oxyanion hole" (often the backbone amide of Ser217/Ser241 and Gly239/Gly240), stabilizing the complex.

Primary Therapeutic Target: Fatty Acid Amide Hydrolase (FAAH)[1][6]

FAAH is the primary metabolic checkpoint for fatty acid ethanolamides (FAEs). Inhibition of FAAH by 2-Undecanoyloxazole results in the accumulation of bioactive lipids, enhancing their signaling tone "on-demand" at sites of synthesis.

Target Validation Data

| Parameter | Description |

| Enzyme Class | Serine Hydrolase (Amidase Signature Family) |

| Mechanism | Reversible, competitive inhibition |

| Key Residues | Ser241 (Nucleophile), Lys142 (Proton Shuttle), Ser217 (Oxyanion Hole) |

| Substrate Mimicry | Anandamide (AEA), Oleoylethanolamide (OEA) |

| Inhibition Type | Transition-state mimicry (Hemiketal formation) |

Downstream Signaling Pathways

Inhibition of FAAH elevates specific lipid mediators, activating distinct receptor networks:

-

Anandamide (AEA)

CB1/CB2 Receptors: -

Oleoylethanolamide (OEA) & Palmitoylethanolamide (PEA)

PPAR--

PPAR-

: Anti-inflammatory, neuroprotective, regulation of feeding behavior (satiety).[1]

-

-

TRPV1 (Vanilloid Receptor):

-

Elevated AEA can desensitize TRPV1 channels, contributing to analgesic effects in neuropathic pain.[1]

-

Pathway Visualization

The following diagram illustrates the mechanism of action and downstream signaling effects of 2-Undecanoyloxazole.

Figure 1: Mechanism of FAAH inhibition by 2-Undecanoyloxazole and subsequent activation of lipid signaling pathways.

Experimental Validation Protocols

To validate 2-Undecanoyloxazole as a potent therapeutic agent, the following self-validating experimental workflows are recommended.

In Vitro Fluorogenic FAAH Assay

This assay quantifies the inhibition constant (

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

-

Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AMC-Arachidonoyl), 10

M. -

Enzyme: Rat or Human recombinant FAAH (membrane fraction).

Protocol:

-

Preparation: Dilute 2-Undecanoyloxazole in DMSO (7-point log scale, e.g., 1 nM to 10

M). -

Incubation: Pre-incubate inhibitor with FAAH enzyme (0.5

g/well ) in buffer for 10 minutes at 37°C. Control: DMSO vehicle only. -

Initiation: Add AMC-Arachidonoyl substrate to initiate the reaction.

-

Measurement: Monitor fluorescence (Ex: 340 nm / Em: 460 nm) kinetically for 30 minutes.

-

Analysis: Determine the slope of the linear phase (RFU/min). Calculate % Inhibition relative to vehicle. Fit data to the Cheng-Prusoff equation to derive

.

Activity-Based Protein Profiling (ABPP)

To ensure selectivity and rule out off-target effects on other serine hydrolases (e.g., MAGL, KIAA1363).[1]

Protocol:

-

Proteome Prep: Isolate mouse brain membrane proteomes.

-

Treatment: Treat proteome with 2-Undecanoyloxazole (1

M and 10 -

Probe Labeling: Add Fluorophosphonate-Rhodamine (FP-Rh), a broad-spectrum serine hydrolase probe, for 30 min.[1]

-

Resolution: Quench reaction, separate proteins via SDS-PAGE.

-

Imaging: Scan gel for fluorescence.

-

Result: A disappearance of the FAAH band (approx. 63 kDa) indicates target engagement.

-

Selectivity: Retention of other bands (e.g., MAGL at 33 kDa) confirms selectivity.[1]

-

Selectivity & Toxicology Profile

A critical advantage of

| Target | Interaction | Consequence |

| FAAH | High Affinity ( | Therapeutic effect (Analgesia/Anxiolysis) |

| MAGL | Low Affinity | Avoids cannabinoid tolerance/dependence |

| COX-1/2 | Negligible | No gastrointestinal toxicity |

| hERG | Variable (Structure dependent) | Requires safety screening |

Note on Selectivity: The "Undecanoyl" chain length is optimized for FAAH. Shorter chains may lose potency; longer chains may introduce solubility issues. The oxazole ring is metabolically stable compared to esters, but susceptibility to oxidative metabolism (P450s) should be assessed in liver microsomes.[1]

Future Directions & Lead Optimization

While 2-Undecanoyloxazole is a potent probe, drug development efforts often focus on optimizing the "Undecanoyl" chain to improve oral bioavailability and blood-brain barrier (BBB) penetration.

-

Strategy A (Linker Modification): Introducing phenoxy or phenyl groups into the alkyl chain (e.g., OL-135) can improve

stacking within the active site. -

Strategy B (Heterocycle Tuning): Substituting the oxazole for a thiazole or pyridine can modulate the electrophilicity of the ketone, fine-tuning the residence time on the enzyme.

References

-

Boger, D. L., et al. (2005).[1] "α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Design, Synthesis, and Evaluation." Journal of Medicinal Chemistry.

-

Cravatt, B. F., et al. (2001).[1] "Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase." Proceedings of the National Academy of Sciences. [1]

-

Piomelli, D. (2003).[1] "The molecular logic of endocannabinoid signalling." Nature Reviews Neuroscience.

-

Ahn, K., et al. (2009).[1] "Enzymatic pathways that regulate endocannabinoid signaling in the nervous system." Chemical Reviews.

-

Vandevoorde, S. (2008).[1] "Overview of the chemical families of fatty acid amide hydrolase inhibitors." Current Topics in Medicinal Chemistry.

Sources

Technical Guide: In Vitro Screening of 2-Undecanoyloxazole Derivatives

The following technical guide details the in vitro screening of 2-Undecanoyloxazole derivatives , a class of bioactive lipids primarily recognized as transition-state inhibitors of Fatty Acid Amide Hydrolase (FAAH) .

Target Application: Modulation of Endocannabinoid Signaling via FAAH Inhibition Content Type: Technical Methodology & Strategic Analysis

Executive Summary & Mechanistic Grounding

2-Undecanoyloxazole (and its structural derivatives) belongs to the class of

FAAH is the primary enzyme responsible for catabolizing Anandamide (AEA) , an endocannabinoid neurotransmitter. By inhibiting FAAH, 2-Undecanoyloxazole derivatives elevate endogenous AEA levels, producing analgesic and anti-inflammatory effects without the psychotropic side effects associated with direct Cannabinoid Receptor 1 (CB1) agonists.

The Pharmacophore: Why This Structure?

The "2-Undecanoyl" moiety mimics the arachidonoyl lipid tail of the natural substrate (Anandamide), while the oxazole ring activates the adjacent carbonyl group.

-

Mechanism: The active site Serine-241 of FAAH attacks the electrophilic carbonyl of the 2-undecanoyloxazole.

-

Transition State: Instead of hydrolysis, the enzyme forms a stable, reversible hemiketal intermediate with the inhibitor.

-

Screening Objective: The goal of in vitro screening is to identify derivatives that maximize this binding affinity (

) while maintaining selectivity against other serine hydrolases (e.g., MAGL, COX-2).

Strategic Screening Cascade

The following diagram illustrates the logical flow of the screening process, moving from high-throughput enzymatic assays to cellular validation.

Caption: Logical workflow for filtering 2-Undecanoyloxazole derivatives from chemical library to lead candidate.

Primary Screen: Fluorometric FAAH Activity Assay

The "Gold Standard" for screening these derivatives is a fluorometric assay utilizing Arachidonoyl-7-amino-4-methylcoumarin (AAMCA) . This substrate yields a fluorescent product (AMC) upon hydrolysis by FAAH.

Experimental Rationale

-

Sensitivity: Fluorescence detection allows for the identification of nanomolar potency inhibitors typical of

-keto oxazoles. -

Kinetic Validity: Allows real-time monitoring of reaction velocity, crucial for distinguishing reversible inhibitors (2-undecanoyloxazole) from irreversible covalent modifiers (e.g., carbamates).

Protocol: AAMCA Hydrolysis Assay

Materials:

-

Enzyme: Recombinant Human FAAH (microsomal preparation or purified).

-

Substrate: AAMCA (Stock: 10 mM in DMSO).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA (Fatty acid-free BSA is critical to prevent non-specific binding of the lipid inhibitor).

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point dilution series of the 2-Undecanoyloxazole derivatives in DMSO. Final assay concentration typically ranges from 10

M down to 1 nM. -

Enzyme Pre-incubation:

-

Add 180

L of Assay Buffer to 96-well black-walled plates. -

Add 10

L of diluted inhibitor. -

Add 10

L of FAAH enzyme solution. -

Critical Step: Incubate for 10–15 minutes at 37°C. This allows the inhibitor to reach equilibrium with the active site before substrate competition begins.

-

-

Reaction Initiation: Add 10

L of AAMCA substrate (Final concentration: 5–10 -

Detection: Measure fluorescence intensity immediately in kinetic mode.

-

Excitation: 360 nm

-

Emission: 460 nm

-

Duration: Read every 30 seconds for 20–30 minutes.

-

Data Analysis & Interpretation

Calculate the initial velocity (

Table 1: Expected Kinetic Profiles

| Parameter | 2-Undecanoyloxazole (Reversible) | Irreversible Inhibitor (e.g., URB597) | Interpretation |

| IC50 Shift | Stable with pre-incubation time | Decreases (more potent) with longer pre-incubation | Keto-oxazoles reach rapid equilibrium; covalent inhibitors are time-dependent. |

| Washout | Activity recovers | Activity remains inhibited | Confirm reversibility by rapid dilution of the enzyme-inhibitor complex. |

| Lineweaver-Burk | Intersecting lines | Parallel lines (often) | Indicates competitive inhibition at the catalytic site. |

Secondary Screen: Selectivity Profiling

2-Undecanoyloxazole derivatives mimic lipids. Therefore, they risk inhibiting other lipid-processing enzymes. To ensure scientific integrity , you must validate that your hit is not a "pan-lipase" inhibitor.

Critical Counter-Screens

-

Monoacylglycerol Lipase (MAGL): The enzyme responsible for breaking down 2-AG (another endocannabinoid).

-

Why: Dual inhibition leads to different physiological outcomes (catalepsy) compared to selective FAAH inhibition.

-

Protocol: Similar to FAAH but uses 4-nitrophenylacetate or arachidonoyl-1-glycerol as substrate.

-

-

COX-1 / COX-2:

-

Why: The arachidonoyl tail of the inhibitor resembles the substrate for Cyclooxygenase.

-

Protocol: Colorimetric COX inhibitor screening assay (measuring peroxidase activity).

-

Cellular Efficacy: The "Self-Validating" Step

Enzymatic inhibition in a tube does not guarantee activity in a cell. The lipophilicity of the undecanoyl chain facilitates membrane crossing, but this must be proven.

Assay: Endogenous Anandamide (AEA) Recovery

Cell Line: RBL-2H3 (Rat Basophilic Leukemia) or N18TG2 (Neuroblastoma) cells, which express high levels of FAAH.

Workflow:

-

Treatment: Incubate cells with the derivative (0.1 – 10

M) for 2 hours. -

Stimulation: (Optional) Stimulate cells with ionomycin to trigger AEA synthesis.

-

Extraction: Lyse cells and extract lipids using a Toluene/Acetone mixture.

-

Quantification: Analyze AEA levels via LC-MS/MS .

-

Success Metric: A dose-dependent increase in AEA levels compared to vehicle control.

-

Mechanistic Pathway Visualization

The following diagram details the molecular mechanism you are manipulating.

Caption: Mechanism of Action. The inhibitor mimics the transition state, blocking hydrolysis and enhancing signaling.

Troubleshooting & Optimization

-

Solubility Issues: The undecanoyl chain is highly hydrophobic. If IC50 curves plateau or are erratic, add 0.01% Triton X-100 to the assay buffer (in addition to BSA) to prevent micelle formation or adherence to plastics.

-

False Positives: Highly reactive ketones can react with assay components. Always include a "No Enzyme" control to check for intrinsic fluorescence of the derivative.

References

-

Boger, D. L., et al. (2000). "Exceptionally Potent Inhibitors of Fatty Acid Amide Hydrolase: The Enzyme Responsible for Degradation of Endogenous Anandamide and Oleamide." Proceedings of the National Academy of Sciences. Link[1]

-

Cayman Chemical. (n.d.). "FAAH Inhibitor Screening Assay Kit Booklet." Cayman Chemical Product Documentation. Link

-

Patricelli, M. P., & Cravatt, B. F. (2000). "Proteins Regulating the Biosynthesis and Inactivation of Neuromodulatory Fatty Acid Amides." Vitamins and Hormones. Link

-

Vandevoorde, S. (2008). "Overview of the Chemical Families of Fatty Acid Amide Hydrolase Inhibitors." Current Topics in Medicinal Chemistry. Link

Sources

preliminary cytotoxicity studies of 2-Undecanoyloxazole

Title: Technical Guide: Design and Execution of Preliminary Cytotoxicity Studies for 2-Undecanoyloxazole

Executive Summary

This technical guide outlines the standardized protocol for evaluating the cytotoxic potential of 2-Undecanoyloxazole , a lipophilic heterocyclic compound. Given the structural fusion of a bioactive oxazole ring with a long-chain undecanoyl tail (C11), this molecule presents unique challenges regarding solubility and membrane permeability. This guide synthesizes protocols for compound handling, dose-response screening, and mechanistic validation, grounded in the structure-activity relationships (SAR) of 2-substituted oxazoles.

Compound Profiling & Preparation

Before biological testing, the physicochemical limitations of 2-Undecanoyloxazole must be addressed. The undecanoyl chain imparts significant lipophilicity, necessitating precise solubilization techniques to prevent precipitation in aqueous cell culture media.

Physicochemical Assessment

-

Molecular Weight: ~237.34 g/mol (Estimation based on

). -

Predicted LogP: > 4.5 (High lipophilicity).

-

Solubility Constraint: Poorly soluble in water; highly soluble in organic solvents (DMSO, Ethanol).

Stock Solution Protocol

To ensure reproducibility, follow this "Self-Validating" solubilization workflow:

-

Primary Stock: Dissolve neat 2-Undecanoyloxazole in sterile Dimethyl Sulfoxide (DMSO) to a concentration of 100 mM .

-

Validation: Vortex for 60 seconds. Visually inspect for crystal residues. If turbid, sonicate at 37°C for 5 minutes.

-

-

Working Aliquots: Store at -20°C in amber glass vials (to prevent photodegradation common to heterocycles). Avoid repeated freeze-thaw cycles.

-

Vehicle Control Preparation: Prepare a "Media + DMSO" blank. The final DMSO concentration in the cell well must never exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity [1].

Experimental Workflow: Preliminary Screening

The core directive is to establish the Half-Maximal Inhibitory Concentration (IC50) across a panel of cancer cell lines. Based on the anticancer potential of oxazole derivatives [2], the following cell lines are recommended:

-

MCF-7 (Breast adenocarcinoma) – High sensitivity to oxazole-based tubulin inhibitors.

-

HepG2 (Hepatocellular carcinoma) – To assess metabolic stability.

-

HUVEC (Human Umbilical Vein Endothelial Cells) – Critical Control to determine selectivity index (cancer vs. normal tissue).

The "Dual-Assay" Validation Strategy

Relying solely on mitochondrial activity (MTT) can yield false positives with lipophilic compounds that may alter mitochondrial respiration without killing the cell. Therefore, a dual-assay approach is mandatory.

Table 1: Assay Configuration

| Parameter | Assay A: MTT (Metabolic) | Assay B: LDH Release (Membrane) |

| Target | Mitochondrial Succinate Dehydrogenase | Lactate Dehydrogenase (Cytosolic) |

| Indication | Cell Viability / Proliferation | Cell Death / Membrane Rupture |

| Relevance | Standard IC50 generation | Checks for surfactant-like lysis caused by the undecanoyl tail |

| Timepoint | 24h, 48h, 72h | 24h (Acute toxicity check) |

Step-by-Step Protocol (MTT)

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h for attachment. -

Treatment: Remove old media. Add 100 µL of fresh media containing 2-Undecanoyloxazole at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Control: 0.5% DMSO (Negative), Doxorubicin 1 µM (Positive).

-

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Development: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Mechanistic Visualization & Signaling

If 2-Undecanoyloxazole demonstrates cytotoxicity (IC50 < 20 µM), the mechanism is likely linked to one of two pathways common to lipophilic oxazoles:

-

Tubulin Polymerization Inhibition: The oxazole ring mimics the colchicine binding site [3].

-

Fatty Acid Metabolism Disruption: The undecanoyl tail may act as a competitive inhibitor for fatty acid synthase (FAS) or integrate into membranes, causing oxidative stress (ROS) [4].

Workflow Diagram

Caption: Experimental decision tree for evaluating 2-Undecanoyloxazole, prioritizing solubility checks and specific mechanistic endpoints based on SAR.

Data Analysis & Statistical Rigor

To ensure the "Trustworthiness" of the data, the following statistical framework must be applied:

-

Normalization:

-

Curve Fitting: Do not use linear regression. Use Non-linear regression (sigmoidal dose-response, variable slope) to calculate IC50.

-

Software: GraphPad Prism or OriginPro.

-

-

Replicates:

biological replicates (independent passages), with

References

-

NCI Drug Evaluation Branch. (2020). Standard Protocol for Cell Toxicity Assay using DMSO Vehicles. National Cancer Institute.[1] Link

-

Velihina, Y., et al. (2023). 1,3-Oxazoles as Anticancer Compounds.[1][2][3][4][5][6][7] ChemistryViews. Link

-

Bozorov, K., et al. (2019). Synthetic approaches for oxazole derivatives: A review. ResearchGate.[8] Link

-

Slameňová, D., et al. (2021). Cytotoxicity of lipophilic derivatives on human cell lines. International Journal of Environmental Health Research.[9] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistryviews.org [chemistryviews.org]

- 3. researchgate.net [researchgate.net]

- 4. excli.de [excli.de]

- 5. benthamscience.com [benthamscience.com]

- 6. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

synthesis protocols for 2,5-disubstituted oxazoles

Executive Summary

The 2,5-disubstituted oxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amides and esters while improving metabolic stability and lipophilicity.[1] Prominent examples include the kinase inhibitor Tivozanib and the natural product Hennoxazole A .

This guide moves beyond generic textbook descriptions to provide three field-validated protocols for synthesizing 2,5-disubstituted oxazoles. We prioritize methods based on scalability , regiocontrol , and substrate tolerance .

Synthetic Strategy Decision Matrix

Before selecting a protocol, analyze your starting materials and stage of development using the decision tree below.

Figure 1: Strategic decision matrix for selecting the optimal synthetic route based on available precursors.

Protocol A: Blümlein-Lewy Condensation (Direct Synthesis)

Best for: Rapid, convergent synthesis of 2,5-disubstituted oxazoles from simple building blocks.

Mechanism: Condensation of a primary amide with an

This method is often preferred in early discovery chemistry due to the commercial availability of diverse amides and

Materials

-

Substrate A: Primary Amide (1.0 equiv)

-

Substrate B:

-Bromoketone (1.0 equiv) -

Solvent: Ethanol (EtOH) or DMF (for higher temperatures)

-

Additives: None (thermal) or

(acid scavenger)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the primary amide (10 mmol) and

-bromoketone (10 mmol) in absolute EtOH (20 mL).-

Note: If the

-bromoketone is lachrymatory (e.g., phenacyl bromide), handle in a fume hood with strict PPE.

-

-

Reaction: Heat the mixture to reflux (

C) for 6–12 hours.-

Monitoring: Monitor by TLC or LCMS. The formation of the oxazole is often accompanied by the precipitation of HBr salts if basic sites are present, or the solution may darken.

-

-

Workup:

-

Cool the reaction to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Neutralize the residue with saturated aqueous

. -

Extract with EtOAc (

mL).

-

-

Purification: Dry organic layers over

, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Critical Analysis

While direct, this method can suffer from Hantzsch thiazole side reactions if thioamides are present impurities. Furthermore, regioselectivity is strictly controlled by the starting materials: the amide R-group becomes C2, and the ketone R-group becomes C5 (and C4).

Protocol B: Robinson-Gabriel Cyclodehydration

Best for: Complex substrates, peptide-derived oxazoles, and large-scale manufacturing. Mechanism: Intramolecular cyclodehydration of 2-acylamino ketones.[3]

This is the "Gold Standard" for reliability. It requires an

Variant 1: Industrial Dehydration ( )

-

Reagent: Phosphorus Oxychloride (

) -

Conditions: Harsh, acidic, high heat.

-

Suitability: Acid-stable substrates, scale-up.

Protocol:

-

Dissolve the

-acylamino ketone (1.0 equiv) in neat -

Heat to

C for 2–4 hours. -

Quench (Critical Safety): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess

. Neutralize carefully with NaOH.

Variant 2: Wipf Modification (Mild)

-

Reagents: Triphenylphosphine (

), Iodine ( -

Conditions: Neutral to basic, room temperature to mild heat.

-

Suitability: Acid-sensitive substrates, chiral centers (preserves stereochemistry at C4 better than acid methods).

Protocol:

-

Dissolve

-acylamino ketone (1.0 mmol) in dry -

Add

(4.0 mmol) and -

Add

(2.0 mmol) portion-wise. -

Stir at room temperature for 1–3 hours.

-

Workup: Quench with saturated aqueous

(to remove iodine). Extract with DCM.

Mechanistic Visualization

The pathway involves the conversion of the amide oxygen into a leaving group, followed by nucleophilic attack by the ketone oxygen.

Figure 2: Mechanistic flow of the Robinson-Gabriel cyclodehydration.

Protocol C: Regioselective C-H Arylation (Late-Stage)

Best for: Library generation, SAR exploration, diversifying the C5 position of a core scaffold. Mechanism: Pd-catalyzed C-H activation (Concerted Metalation-Deprotonation).[4]

Direct arylation of oxazoles is highly regioselective.[4] Under specific conditions, C5 is significantly more reactive than C2 due to the acidity of the C5-H bond and coordination dynamics, provided C2 is blocked or conditions are tuned.

Regioselectivity Rules

| Position | Preferred Conditions | Solvent | Base |

| C-5 | Polar, Phosphine Ligands | DMA / DMF | |

| C-2 | Non-polar, Specific Ligands | Toluene / Xylene |

Note: For 2,5-disubstituted synthesis, we assume the starting material is a 2-substituted oxazole, making C5 the only available activated site.

Optimized Protocol (Strotman/Merck Conditions)

Reference: Org. Lett. 2010, 12, 3578–3581.[4]

Materials:

-

Substrate: 2-Substituted Oxazole (1.0 equiv)

-

Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)

-

Catalyst:

(5 mol%)[5] -

Ligand:

(10 mol%) or JohnPhos -

Base:

(2.0 equiv)[5] -

Solvent: DMA (Dimethylacetamide) - Critical for C5 selectivity

Step-by-Step:

-

Setup: In a glovebox or under strict Argon flow, combine

, Ligand, -

Addition: Add the 2-substituted oxazole and anhydrous DMA (0.2 M concentration).

-

Reaction: Seal the vial and heat to

C for 12–18 hours. -

Workup: Dilute with EtOAc, wash with water (

) to remove DMA (crucial as DMA traps Pd residues). Dry and purify.

Workflow Diagram

Figure 3: Workflow for C5-selective C-H arylation of oxazoles.

Troubleshooting & Optimization Guide

| Problem | Probable Cause | Corrective Action |

| Low Yield (Robinson-Gabriel) | Incomplete dehydration | Switch from |

| Regioisomer Mix (C-H Act.) | C2 vs C5 competition | If C2 is unsubstituted, block it or use highly polar solvents (DMA) to favor C5. |

| Hantzsch Side Products | Thioamide impurities | Recrystallize amide starting material. Ensure |

| Decomposition (Protocol A) | Acid sensitivity | Add |

References

-

Wipf, P. ; Methot, J.-L. "Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A." Org. Lett.2001 , 3, 1261–1264.[6] Link

-

Strotman, N. A. ; Chobanian, H. R.; Guo, Y.; He, J.; Wilson, J. E.[4] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates."[4][7] Org.[3][4][6][8][9] Lett.2010 , 12, 3578–3581.[4] Link

-

Wan, C. ; Gao, L.; Wang, Q.; Zhang, J.; Wang, Z.[9] "Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization." Org.[3][4][6][8][9] Lett.2010 , 12, 3902–3905.[9] Link

-

Verrier, C. ; Hoarau, C.; Marsais, F. "Direct C-H Arylation of Oxazoles and Thiazoles." Org.[3][4][6][8][9] Biomol. Chem.2009 , 7, 647–650. Link

Sources

- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]

- 5. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 7. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]

- 8. connectjournals.com [connectjournals.com]

- 9. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]

Guide to Robust Sample Preparation for the Quantification of N-Acylethanolamines

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acylethanolamines (NAEs) are a class of bioactive lipid mediators, including the endocannabinoid anandamide (AEA), anti-inflammatory N-palmitoylethanolamide (PEA), and satiety-regulating N-oleoylethanolamide (OEA), which are implicated in a vast array of physiological and pathological processes.[1][2][3] Accurate quantification of these molecules is paramount for understanding their roles in health and disease. However, their low endogenous concentrations, complex biological matrices, and susceptibility to analytical artifacts present significant challenges.[1][4][5] This guide provides a comprehensive framework and detailed protocols for the effective sample preparation of NAEs from biological matrices, ensuring accuracy, reproducibility, and analytical integrity for subsequent quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Foundational Principles & Pre-Analytical Integrity

The Imperative of Internal Standardization

Quantitative analysis of low-abundance lipids is impossible to perform accurately without the use of appropriate internal standards (IS).

Causality: The journey from raw biological sample to the mass spectrometer detector is fraught with potential for analyte loss. Internal standards are essential to correct for inconsistencies in sample recovery during multi-step extraction procedures and to compensate for matrix effects (ion suppression or enhancement) during analysis.[6][7][8]

Best Practice: The gold standard is the use of stable isotope-labeled (e.g., deuterated) analogs of the target NAEs (e.g., AEA-d4, PEA-d4).[7][9] These standards are chemically identical to the endogenous analytes, ensuring they behave similarly during extraction and co-elute chromatographically, yet are distinguishable by their mass.

Critical Protocol Step: A known quantity of the internal standard mixture must be added at the very beginning of the workflow, prior to any homogenization or extraction steps.[6] This ensures the IS experiences the same experimental variations and potential for loss as the target analytes, providing a true basis for correction and accurate quantification.

Sample Collection and Stability

NAEs are actively metabolized by enzymes such as Fatty Acid Amide Hydrolase (FAAH).[10] Therefore, sample integrity begins at the moment of collection.

-

Immediate Processing: Tissues should be flash-frozen in liquid nitrogen immediately upon collection to halt all enzymatic activity. Blood samples should be collected in appropriate anticoagulant tubes and centrifuged promptly at low temperatures to separate plasma.

-

Storage: All samples should be stored at -80°C until analysis.[2] Avoid repeated freeze-thaw cycles, as this can degrade sample quality.

Part 2: The Core Workflow: Extraction and Purification

The primary goal of sample preparation is to efficiently extract NAEs from the complex sample matrix while simultaneously removing interfering substances like abundant phospholipids and salts.

Overall Sample Preparation Workflow

The process can be visualized as a multi-stage funnel, progressively isolating and concentrating the analytes of interest.

Caption: High-level overview of the NAE sample preparation workflow.

Step 1 & 2: Homogenization and Biphasic Lipid Extraction

The cornerstone of NAE analysis is a robust lipid extraction, most commonly achieved using a biphasic solvent system based on the methods of Folch or Bligh and Dyer.[1][11] The principle involves using a mixture of a non-polar solvent (chloroform) and a polar solvent (methanol) to disrupt cell membranes and solubilize lipids.[12]

The Mechanism:

-

The sample is homogenized in a chloroform/methanol mixture, creating a single-phase system that thoroughly extracts both polar and non-polar lipids.

-

The addition of water or a saline solution induces a phase separation. The result is a lower organic phase (chloroform) containing the NAEs and other lipids, and an upper aqueous phase (methanol/water) containing polar metabolites, proteins, and salts.

Comparison of Core Lipid Extraction Methods

| Feature | Folch Method | Bligh & Dyer Method | Recommendation & Rationale |

| Solvent Ratio (Initial) | Chloroform:Methanol (2:1, v/v) | Chloroform:Methanol (1:1, v/v) | The 2:1 ratio of the Folch method is highly effective for a broad range of tissues. |

| Sample-to-Solvent Ratio | ~1:20 (w/v) | ~1:4 (w/v) | For samples with high lipid content (>2%), the larger solvent volume of the Folch method provides more exhaustive extraction and higher yields.[12][13] For general lipidomics, a 1:20 ratio is often optimal.[12][14] |

| Phase Separation | Addition of 0.2 volumes of water or 0.9% NaCl | Addition of water to a final Chloroform:Methanol:Water ratio of 1:1:0.9 | The underlying principle is identical. Using a salt solution can improve phase separation. |

Trustworthiness Advisory - Solvent Quality: Method development can be plagued by artifacts arising from solvent impurities. Studies have shown that certain brands of chloroform can contain quantifiable amounts of N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA).[1][4] Furthermore, unstabilized chloroform can generate reactive species that degrade unsaturated NAEs like N-oleoylethanolamine (OEA).[1] It is imperative to use high-purity, HPLC or MS-grade solvents from a validated supplier and to test solvent blanks rigorously.

Step 3: Purification by Solid-Phase Extraction (SPE)

While liquid-liquid extraction removes the bulk of non-lipid components, the resulting extract is still too complex for direct LC-MS/MS analysis. It contains highly abundant lipids (e.g., phospholipids) that can cause significant ion suppression.[15] Solid-Phase Extraction (SPE) is a critical purification step to isolate NAEs and concentrate them prior to analysis.[4][16]

The SPE Process: SPE separates compounds based on their physical and chemical properties by partitioning them between a solid stationary phase and a liquid mobile phase.[17]

Caption: The four fundamental steps of Solid-Phase Extraction (SPE).[18]

Sorbent Selection: For NAEs, the most common approach is normal-phase SPE using a silica sorbent.[1]

-

Mechanism: Silica is a highly polar material.[19] In a non-polar solvent (e.g., hexane/ethyl acetate), the polar ethanolamide headgroup of the NAEs adsorbs strongly to the silica surface.

-

Wash Step: A non-polar solvent is used to wash away less polar interfering lipids.

-

Elution Step: A more polar solvent (e.g., ethyl acetate/methanol) is introduced, which competes for the active sites on the silica, displacing and eluting the purified NAEs.

Trustworthiness Advisory - SPE Column Variability: Significant variation in analyte recovery has been observed between different commercial brands of silica SPE columns.[1][4] It is critical to select one brand and type of SPE column and validate its performance for your specific analytes. Consistency in your SPE product is key to reproducible results.

Part 3: Detailed Experimental Protocols

The following protocols provide a validated starting point. Researchers should perform their own in-house validation.

Protocol 1: NAE Extraction from Tissue (Modified Folch & Silica SPE)

This protocol is suitable for brain, liver, muscle, and adipose tissue.

-

Preparation:

-

Pre-chill all tubes and mortars/pestles on dry ice.

-

Prepare Extraction Solvent: Chloroform:Methanol (2:1, v/v) containing a known concentration of deuterated internal standards (e.g., AEA-d4, PEA-d4, OEA-d4).

-

-

Homogenization:

-

Weigh approximately 50 mg of frozen tissue in a pre-chilled tube.

-

Add 1 mL of ice-cold Extraction Solvent (with IS).

-

Homogenize thoroughly using a bead beater or sonicator until no visible tissue clumps remain. Keep the sample on ice throughout.

-

-

Lipid Extraction & Phase Separation:

-

Incubate the homogenate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

To the supernatant, add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for every 1 mL of supernatant).

-

Vortex vigorously for 30 seconds and centrifuge at 1,500 x g for 15 minutes to facilitate phase separation.

-

-

Isolate Lipid Phase:

-

Carefully collect the lower organic (chloroform) phase using a glass pipette, avoiding the protein interface. Transfer to a new glass tube.

-

Dry the extract to complete dryness under a gentle stream of nitrogen gas.

-

-

Solid-Phase Extraction (Silica, 100 mg):

-

Condition: Wash the silica SPE cartridge sequentially with 2 mL of methanol, followed by 2 mL of chloroform. Do not let the column run dry.

-

Load: Reconstitute the dried lipid extract in 500 µL of chloroform and load it onto the conditioned SPE cartridge. Allow it to pass through slowly.

-

Wash: Wash the cartridge with 2 mL of chloroform to elute highly non-polar lipids.

-

Elute: Elute the NAEs with 2 mL of Ethyl Acetate:Methanol (9:1, v/v) into a clean collection tube.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the final purified extract in a small, precise volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., Acetonitrile/Water 1:1) for LC-MS/MS analysis.

-

Protocol 2: NAE Extraction from Plasma/Serum

This protocol uses protein precipitation followed by liquid-liquid extraction.

-

Preparation:

-

Thaw plasma/serum samples on ice.

-

Prepare an internal standard spiking solution in acetonitrile.

-

-

Protein Precipitation & IS Addition:

-

To 100 µL of plasma in a glass tube, add 200 µL of ice-cold acetonitrile containing the deuterated internal standards.

-

Vortex for 1 minute to precipitate proteins.

-

-

Extraction:

-

Add 500 µL of chloroform. Vortex vigorously for 1 minute.

-

Centrifuge at 3,000 x g for 15 minutes at 4°C.

-

-

Isolate and Dry:

-

Carefully collect the lower organic phase.

-

Dry the extract completely under a gentle stream of nitrogen.

-

-

Purification & Final Preparation:

-

Proceed with the Silica SPE cleanup (Step 5 from Protocol 1) or, for cleaner samples, directly reconstitute the dried extract in the initial LC mobile phase for analysis. Direct analysis without SPE is possible but risks higher matrix effects and requires careful validation.[20]

-

Part 4: Concluding Remarks on Method Validation

The protocols described herein represent robust and widely adopted methodologies. However, the ultimate trustworthiness of the data relies on rigorous in-house validation.

-

Assess Matrix Effects: The impact of the sample matrix on analyte ionization must be understood. This can be evaluated by comparing the response of an analyte spiked into a post-extraction blank sample matrix with its response in a neat solvent.[8] Stable isotope-labeled internal standards are the most effective tools to correct for these effects.[7][8]

-

Validate Performance: The final method should be validated for key parameters including linearity, limit of quantification (LOQ), accuracy, precision (intra- and inter-day), and extraction recovery.

By combining a deep understanding of the chemical principles with meticulous execution and validation, researchers can generate high-quality, reproducible data, paving the way for new insights into the complex biology of N-acylethanolamines.

References

-

Artmann, A., Petersen, G., & Hansen, S. H. (2010). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research, 51(8), 2395–2404. [Link]

-

Artmann, A., Petersen, G., Hellgren, L. I., & Hansen, S. H. (2010). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of lipid research, 51(8), 2395–2404. [Link]

-

Gao, Y., Li, H., Liu, Y., Su, H., Xie, Y., & Wan, J. (2021). Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1181, 338839. [Link]

-

Saini, R. K., & Keum, Y. S. (2021). Advances in Lipid Extraction Methods—A Review. Foods, 10(12), 3043. [Link]

-

LIPID MAPS. (n.d.). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. LIPID MAPS. [Link]

-

National Institute of Standards and Technology. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies. NIST. [Link]

-

Matias, I., Gatta-Cherifi, B., Tabarin, A., Clark, S., Leste-Lasserre, T., Marsicano, G., & Cota, D. (2015). Profiling plasma N-Acylethanolamine levels and their ratios as a biomarker of obesity and dysmetabolism. Scientific reports, 5, 13380. [Link]

-

ResearchGate. (2025). A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples. ResearchGate. [Link]

-

Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287. [Link]

-

Taylor, P. J. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 23(4). [Link]

-

Tan, B., & Hu, J. (2022). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 23(21), 13397. [Link]

-

Breil, C., Vian, M. A., Zemb, T., Kunz, W., & Chemat, F. (2017). "Bligh and Dyer" and Folch Methods for Solid-Liquid-Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. International journal of molecular sciences, 18(4), 708. [Link]

-

Bahar, B., & Feizpour, H. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5537-5553. [Link]

-

SiliCycle Inc. (2022, July 26). The 5 steps of a solid phase extraction (SPE) [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). N-Acylethanolamine. Wikipedia. [Link]

-

Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]

-

Hill, M. N., McLaughlin, R. J., Morrish, A. C., Viau, V., Floresco, S. B., Hillard, C. J., & Gorzalka, B. B. (2009). Brain Region-Specific Changes in N-Acylethanolamine Contents with Time of Day. Journal of Neurochemistry, 109(5), 1357–1362. [Link]

Sources

- 1. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling plasma N-Acylethanolamine levels and their ratios as a biomarker of obesity and dysmetabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Brain Region-Specific Changes in N-Acylethanolamine Contents with Time of Day - PMC [pmc.ncbi.nlm.nih.gov]

- 11. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. vliz.be [vliz.be]

- 14. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]

- 15. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies with 2-Undecanoyloxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Oxazole Derivatives and the Emergence of 2-Undecanoyloxazole

The oxazole heterocyclic nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antiparasitic, and anticancer properties.[1][2] The versatility of the oxazole scaffold makes it a privileged structure in the quest for novel therapeutic agents with high bioactivity and favorable pharmacokinetic profiles.[3] Within this promising class of compounds emerges 2-Undecanoyloxazole, a novel synthetic oxazole derivative. While the in vivo characteristics of 2-Undecanoyloxazole are yet to be fully elucidated, its structural similarity to other lipid-modulating compounds suggests a potential role in the management of metabolic disorders such as hyperlipidemia.

Hyperlipidemia, characterized by elevated levels of lipids and/or lipoproteins in the blood, is a significant risk factor for cardiovascular disease.[4] The development of novel therapeutic agents to manage hyperlipidemia is a critical area of research. This guide provides a comprehensive framework for the preclinical in vivo evaluation of 2-Undecanoyloxazole, with a focus on a hypothetical anti-hyperlipidemic application. The principles and protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the ethical use of animal models in research.[5]

Phase 1: Preclinical Assessment and Strategy

Before embarking on extensive in vivo efficacy studies, a thorough in vitro characterization of 2-Undecanoyloxazole is paramount. Early assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity, is crucial for selecting promising lead candidates and mitigating the risk of late-stage clinical failures.[6][7]

In Vitro ADME/Tox Profiling

A battery of in vitro assays should be conducted to understand the fundamental properties of 2-Undecanoyloxazole.[3][8] These studies are performed outside of a living organism, in a controlled environment such as a test tube or petri dish, and are essential for predicting the compound's in vivo behavior.[3][8]

Key In Vitro Assays:

-

Solubility and Stability: Determine the solubility of 2-Undecanoyloxazole in physiological buffers and its stability in plasma and microsomal preparations.

-

Permeability: Assess the compound's ability to cross biological membranes using assays such as the Caco-2 permeability assay.[8]

-

Metabolic Stability: Evaluate the metabolic stability of the compound in liver microsomes and hepatocytes to predict its clearance in vivo.[8]

-

Cytochrome P450 (CYP) Inhibition: Determine the potential for drug-drug interactions by assessing the inhibitory effect of 2-Undecanoyloxazole on major CYP isoforms.[7]

-

Plasma Protein Binding: Quantify the extent to which the compound binds to plasma proteins, as this can influence its distribution and efficacy.[8]

-

Cytotoxicity: Assess the general toxicity of the compound in relevant cell lines.[7]

The following diagram illustrates the workflow for the initial in vitro characterization of 2-Undecanoyloxazole.

Caption: Hypothetical signaling pathway for 2-Undecanoyloxazole.

Dose-Response Efficacy Study

Protocol: Evaluation of 2-Undecanoyloxazole in a High-Fat Diet-Induced Hyperlipidemia Mouse Model

-

Animal Model: Male C57BL/6 mice, 6 weeks old.

-

Diet: Feed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce hyperlipidemia. A control group will receive a standard chow diet.

-

Grouping:

-

Group 1: Normal Chow + Vehicle

-

Group 2: High-Fat Diet + Vehicle

-

Group 3: High-Fat Diet + 2-Undecanoyloxazole (Low Dose)

-

Group 4: High-Fat Diet + 2-Undecanoyloxazole (Mid Dose)

-

Group 5: High-Fat Diet + 2-Undecanoyloxazole (High Dose)

-

Group 6: High-Fat Diet + Positive Control (e.g., a statin)

-

-

Dosing: Administer the vehicle, 2-Undecanoyloxazole, or positive control daily via oral gavage for 4-6 weeks.

-

Monitoring: Monitor body weight and food intake weekly.

-

Endpoint Analysis: At the end of the study, collect blood and tissues for biomarker analysis.

Selection of Relevant Biomarkers and Endpoints

The choice of biomarkers is critical for assessing the efficacy of an anti-hyperlipidemic agent. [9] Primary Biomarkers:

-

Total Cholesterol (TC): A measure of all cholesterol in the blood.

-

Low-Density Lipoprotein Cholesterol (LDL-C): Often referred to as "bad cholesterol."

-

High-Density Lipoprotein Cholesterol (HDL-C): Often referred to as "good cholesterol."

-

Triglycerides (TG): A type of fat found in the blood. [10] Secondary and Exploratory Biomarkers:

-

Apolipoproteins (e.g., ApoB, ApoA1): Proteins that bind to lipids to form lipoproteins. [5]* Free Fatty Acids (FFAs): Can be elevated in metabolic disorders.

-

Liver Enzymes (ALT, AST): To assess potential liver toxicity.

-

Histopathology of the Liver: To examine for steatosis (fatty liver).

Table 2: Hypothetical Efficacy Data for 2-Undecanoyloxazole

| Group | Treatment | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |

| 1 | Normal Chow + Vehicle | 80 ± 10 | 20 ± 5 | 50 ± 8 | 70 ± 15 |

| 2 | HFD + Vehicle | 250 ± 30 | 150 ± 20 | 35 ± 5 | 200 ± 25 |

| 3 | HFD + Low Dose | 220 ± 25 | 130 ± 18 | 40 ± 6 | 170 ± 20 |

| 4 | HFD + Mid Dose | 180 ± 20 | 100 ± 15 | 45 ± 7 | 130 ± 18 |

| 5 | HFD + High Dose | 130 ± 15 | 70 ± 10 | 48 ± 6 | 90 ± 12 |

| 6 | HFD + Positive Control | 120 ± 12 | 65 ± 8 | 52 ± 7 | 85 ± 10 |

Standard Operating Procedures (SOPs)

SOP 1: Preparation of 2-Undecanoyloxazole for Oral Gavage

-

Vehicle Selection: Based on solubility studies, select an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in water, corn oil).

-

Preparation: Accurately weigh the required amount of 2-Undecanoyloxazole.

-

Suspension/Solution: Gradually add the vehicle to the compound while vortexing or sonicating to ensure a homogenous suspension or solution.

-

Verification: Visually inspect for homogeneity before each use.

SOP 2: Oral Gavage in Mice

-

Restraint: Gently but firmly restrain the mouse by scruffing the skin on its back to immobilize the head and neck. [11][12]The body should be in a vertical position. [13]2. Needle Insertion: Use a proper-sized, ball-tipped gavage needle (18-20 gauge for adult mice). [11][14]Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. [14][15]3. Passage: The needle should pass smoothly without resistance. [13]If resistance is met, withdraw and reposition. [11]4. Administration: Once the needle is in the stomach (pre-measured to the last rib), slowly administer the compound. [13]5. Withdrawal: Smoothly withdraw the needle and return the mouse to its cage.

-

Observation: Observe the mouse for any signs of distress immediately after the procedure.

SOP 3: Blood Collection from Mice

Several methods are available for blood collection in mice. [16][17]The choice of method depends on the required blood volume and whether the procedure is terminal or survival.

-

Saphenous Vein (Survival): A preferred method for repeated sampling. [18] 1. Immobilize the hind leg and shave the area over the lateral saphenous vein. [18] 2. Puncture the vein with a 25-27 gauge needle. 3. Collect the blood into a micro-collection tube. 4. Apply gentle pressure to stop the bleeding. [18]* Cardiac Puncture (Terminal): For collecting a large volume of blood at the end of the study.

-

The mouse must be under deep terminal anesthesia.

-

Insert a needle into the thoracic cavity and into the heart.

-

Gently aspirate the blood into the syringe. [19]

-

SOP 4: Tissue Harvesting

-

Euthanasia: Euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Dissection: Place the mouse on its back and spray the abdomen with 70% ethanol to minimize contamination. [20][21]3. Organ Collection: Use sterile instruments to open the abdominal and thoracic cavities. [21]Carefully dissect the desired organs (e.g., liver, adipose tissue, aorta). [22][23]4. Processing:

Conclusion

The successful in vivo evaluation of a novel compound like 2-Undecanoyloxazole requires a systematic and multi-faceted approach. By beginning with a robust in vitro characterization, followed by carefully designed tolerability, pharmacokinetic, and efficacy studies, researchers can efficiently and ethically assess its therapeutic potential. The protocols and guidelines presented in this document provide a comprehensive framework for advancing 2-Undecanoyloxazole through preclinical development, with the ultimate goal of translating promising scientific discoveries into novel therapies for hyperlipidemia and related metabolic diseases.

References

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

-

Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

-

ResearchGate. (n.d.). Maximum Tolerated Dose. Retrieved from [Link]

-

InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]

-

Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. Retrieved from [Link]

-

GARDP Revive. (n.d.). Maximum tolerated dose (MTD). Retrieved from [Link]

-

Absorption Systems. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

-

Andreadou, I., et al. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology, 177(23), 5337-5361. Retrieved from [Link]

-

Vrabec, R., et al. (2023). Lipid Biomarkers and Atherosclerosis—Old and New in Cardiovascular Risk in Childhood. International Journal of Molecular Sciences, 24(15), 12345. Retrieved from [Link]

-

Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage. Retrieved from [Link]

-

NC3Rs. (2013, December 11). Blood sampling: Mouse. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

-

Li, S., et al. (2017). Murine Pharmacokinetic Studies. Bio-protocol, 7(22), e2616. Retrieved from [Link]

-

Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

-

NIH Office of Animal Care and Use. (n.d.). Rodent Blood Collection. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2022). Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 72(2), 147-152. Retrieved from [Link]

-

Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

-

Cureus. (2023). Exploring Novel Biomarkers in Lipid Metabolism for Cardiovascular Disease Risk Assessment. Cureus, 15(8), e44321. Retrieved from [Link]

-

UniRV. (n.d.). Methods of Blood Collection in the Mouse. Retrieved from [Link]

-

ResearchGate. (n.d.). Biomarkers in Hyperlipidemia. Retrieved from [Link]

-

MDPI. (2023). Animal Model Screening for Hyperlipidemic ICR Mice. Molecules, 28(21), 7309. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Selecting an Appropriate Animal Model for Dyslipidemia. Retrieved from [Link]

-

PubMed. (2021). Novel Lipidomic Biomarkers in Hyperlipidemia and Cardiovascular Diseases: An Integrative Biology Analysis. OMICS, 25(10), 637-647. Retrieved from [Link]

-

University of British Columbia. (2021, February). UBC ACC TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Rodent Blood Collection. Retrieved from [Link]

-

Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

-

Ainslie Lab @ UNC. (n.d.). Spleen, Lymph Node, and BAL Harvest Protocol for ELISpot, Cytokine ELISA, and Flow. Retrieved from [Link]

-

ELK Biotechnology CO., Ltd. (n.d.). Common Methods of Blood Collection in the Mouse. Retrieved from [Link]

-

ResearchGate. (n.d.). Animal models of Hyperlipidemia and Hypertension. Retrieved from [Link]

-

Bynder. (2001, September 24). Biomarkers for Cardiovascular Disease. Retrieved from [Link]

-

Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Retrieved from [Link]

-

UC San Diego Comparative Phenotyping Core. (n.d.). Summary of Optimal Harvesting and Processing of Mouse Organs for Histopathological Examination. Retrieved from [Link]

-

JoVE. (2015, August 24). Video: Sterile Tissue Harvest in Rodents. Retrieved from [Link]

Sources

- 1. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]

- 2. researchgate.net [researchgate.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Novel Lipidomic Biomarkers in Hyperlipidemia and Cardiovascular Diseases: An Integrative Biology Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipid Biomarkers and Atherosclerosis—Old and New in Cardiovascular Risk in Childhood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorb2b.com [vectorb2b.com]

- 7. In Vitro ADME Assays [conceptlifesciences.com]

- 8. infinixbio.com [infinixbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploring Novel Biomarkers in Lipid Metabolism for Cardiovascular Disease Risk Assessment | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 11. iacuc.wsu.edu [iacuc.wsu.edu]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. ouv.vt.edu [ouv.vt.edu]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. research.fsu.edu [research.fsu.edu]

- 16. unirv.edu.br [unirv.edu.br]

- 17. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]

- 18. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]